1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a 2-phenoxyethylsulfonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-fluoroaniline, phenoxyethanol, and piperazine.
Step 1: The 3-chloro-4-fluoroaniline is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming 3-chloro-4-fluorophenyl sulfonamide.
Step 2: The phenoxyethanol is then reacted with the sulfonamide derivative under basic conditions to form the 2-phenoxyethylsulfonyl intermediate.
Step 3: Finally, the intermediate is reacted with piperazine under appropriate conditions (e.g., heating in a suitable solvent) to yield the target compound.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine: Lacks the 2-phenoxyethylsulfonyl group, which may result in different biological activities.
1-(4-Fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness: 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which may confer distinct biological properties and potential therapeutic applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXYNVJRGCQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)S(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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